molecular formula C9H11NO2 B1530315 Methyl 3-ethylisonicotinate CAS No. 13341-16-7

Methyl 3-ethylisonicotinate

Cat. No.: B1530315
CAS No.: 13341-16-7
M. Wt: 165.19 g/mol
InChI Key: ZNEUDQKYLTUMJE-UHFFFAOYSA-N
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Description

Methyl 3-ethylisonicotinate is a chemical compound with the formula C9H11NO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, Methyl 3-bromopyridine-4-carboxylate was dissolved in anhydrous dioxane. A solution of diethyl zinc was added dropwise and then a catalyst was added. The mixture was heated at 70°C for 3.5 hours and then water followed with 1 N HCl was added. The mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-20% hexane/ethyl acetate to afford methyl 3-ethylpyridine-4-carboxylate .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C9H11NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Mechanism of Action

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-ethylisonicotinate are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Result of Action

The result of action of a compound refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target .

Action Environment

Environmental factors can include things like temperature, pH, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Methyl 3-ethylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission. Furthermore, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects, while at higher doses, it can cause adverse effects such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism. It is crucial to determine the optimal dosage to minimize toxic effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. For instance, it has been shown to influence the one-carbon metabolism pathway, which is essential for the biosynthesis of nucleotides and amino acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for its biological activity and efficacy .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in cellular processes .

Properties

IUPAC Name

methyl 3-ethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEUDQKYLTUMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732442
Record name Methyl 3-ethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13341-16-7
Record name Methyl 3-ethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-bromopyridine-4-carboxylate (5 g, 23.1 mmol) was dissolved in anhydrous dioxane (150 mL). A solution of diethyl zinc (18.9 mL, 20.8 mmol, 1.1 M in toluene) was added dropwise and then was added catalyst ((1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (254 mg, 347 μmol). The mixture was heated at 70° C. for 3.5 hours and then water followed with 1 N HCl was added. The mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-20% hexane/ethyl acetate to afford methyl 3-ethylpyridine-4-carboxylate (730 mg, 19% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium
Quantity
254 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that previous syntheses of 20-deethyldasycarpidone have utilized methyl 3-ethylisonicotinate N-oxide as a starting material. Why is this compound significant in this context?

A1: While the provided research paper focuses on a novel synthetic route using 1,2,3,4-tetrahydrocarbazol-1-one as a starting point [], previous methods have employed this compound N-oxide. This significance likely stems from the compound's structural similarity to the target molecule. this compound N-oxide contains a pyridine ring, similar to the core structure of 20-deethyldasycarpidone. Reacting this compound with indolemagnesium bromide can provide a foundation for building the complex tetracyclic ring system characteristic of the Strychnos alkaloids, to which 20-deethyldasycarpidone belongs.

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